
Amorphous Versus Crystalline Structure of
PLGA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: poly(D,L-lactide-co-glycolide)

Cat. No.: B1216819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Poly(lactic-co-glycolic acid) (PLGA) is a cornerstone biodegradable and biocompatible

copolymer in the field of drug delivery and tissue engineering. Its versatility stems from the

ability to precisely tune its physicochemical properties, which are largely dictated by the

interplay between its amorphous and crystalline domains. Understanding the nuances of

PLGA's structure is paramount for the rational design of effective drug delivery systems with

controlled release kinetics and predictable degradation profiles. This guide provides a

comprehensive technical overview of the amorphous and crystalline structures of PLGA,

detailing their characterization, properties, and profound implications for pharmaceutical

development.

The Dichotomy of PLGA Structure: Amorphous and
Crystalline Domains
PLGA is synthesized through the random ring-opening polymerization of two monomers: lactic

acid (LA) and glycolic acid (GA). The arrangement of these monomer units along the polymer

chain determines its degree of crystallinity.

Crystalline PLGA: Characterized by highly ordered polymer chains, forming well-defined

lamellar structures. This ordered arrangement is more prevalent in PLGA with a high ratio of

either lactic acid or glycolic acid, as the structural regularity allows for efficient chain packing.

Homopolymers like poly(L-lactic acid) (PLLA) are semi-crystalline.
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Amorphous PLGA: In this state, the polymer chains are disordered and randomly coiled,

lacking any long-range order.[1][2][3][4] This is typical for PLGA with a nearly equal ratio of

lactic and glycolic acids (e.g., PLGA 50:50), where the structural irregularity prevents

crystallization.[5][6]

The ratio of LA to GA is a critical determinant of crystallinity.[5][7][8] Higher lactide content

generally leads to a more crystalline polymer, while a 50:50 ratio results in the most amorphous

form, which also exhibits the fastest degradation rate.[5][7] The molecular weight of the

polymer also plays a role, with higher molecular weight PLGA tending to have a greater

potential for crystallinity.[7][9]

Impact on Physicochemical Properties and Drug
Delivery
The structural state of PLGA significantly influences its key physicochemical properties, which

in turn dictate its performance as a drug delivery vehicle.

Degradation Rate
The degradation of PLGA occurs via the hydrolysis of its ester linkages.[1][5][7] The rate of

degradation is profoundly affected by the polymer's crystallinity:

Amorphous Regions: Water molecules can more easily penetrate the disordered polymer

chains of amorphous PLGA, leading to faster hydrolysis and degradation.[1][2]

Crystalline Regions: The tightly packed, ordered structure of crystalline domains hinders

water penetration, making them more resistant to hydrolysis and resulting in a slower

degradation rate.[1]

Therefore, amorphous PLGA degrades faster than its semi-crystalline counterparts. This

tunable degradation is a key advantage of PLGA in designing drug delivery systems with

specific release durations.

Drug Release Kinetics
The release of an encapsulated drug from a PLGA matrix is a complex process governed by

diffusion, polymer degradation, and erosion.[10] The structure of the polymer plays a pivotal
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role in modulating these release mechanisms:

Amorphous PLGA: The faster degradation of amorphous PLGA leads to a more rapid

erosion of the polymer matrix, which can result in a faster drug release, often characterized

by an initial burst release followed by a sustained release phase.[9][11]

Crystalline PLGA: The slower degradation of crystalline PLGA provides a more stable matrix,

generally leading to a more sustained and prolonged drug release profile with a lower initial

burst.

The choice between an amorphous or a more crystalline PLGA is therefore a critical

formulation parameter to achieve the desired therapeutic effect, whether it be rapid release for

acute conditions or prolonged release for chronic therapies.

Characterization of PLGA Structure
Several analytical techniques are employed to characterize the amorphous and crystalline

nature of PLGA.

Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a

sample and a reference as a function of temperature. It is a powerful tool for determining the

thermal transitions of polymers, including the glass transition temperature (Tg) and the melting

temperature (Tm).

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer

transitions from a rigid, glassy state to a more flexible, rubbery state.[12][13][14] A distinct

step-change in the heat flow curve indicates the Tg. Amorphous PLGA will exhibit a clear Tg,

while the Tg of semi-crystalline PLGA may be less pronounced.[15] The Tg of PLGA typically

ranges from 30°C to 60°C.[13]

Melting Temperature (Tm): This is the temperature at which a crystalline polymer melts. An

endothermic peak in the DSC thermogram indicates the Tm. Only semi-crystalline PLGA will

exhibit a melting peak.

X-ray Diffraction (XRD)
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XRD is a technique that provides information about the crystalline structure of materials. When

an X-ray beam is directed at a sample, the crystalline domains will diffract the X-rays at specific

angles, producing a characteristic diffraction pattern.

Amorphous PLGA: An XRD pattern of amorphous PLGA will show a broad halo with no

sharp peaks, indicating the absence of long-range molecular order.[16][17][18]

Crystalline PLGA: A semi-crystalline PLGA will produce an XRD pattern with sharp diffraction

peaks superimposed on a broad amorphous halo.[16] The position and intensity of these

peaks can be used to identify the crystalline phase and estimate the degree of crystallinity.

Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. While FTIR is not a primary technique for determining

crystallinity, it can provide subtle clues about the polymer's structure and is excellent for

confirming the chemical identity of PLGA. The characteristic peaks for PLGA include a strong

carbonyl (C=O) stretching vibration around 1750 cm⁻¹ and C-H stretching vibrations between

2950 and 3000 cm⁻¹.[16][19][20][21][22]

Quantitative Data Summary
The following tables summarize key quantitative data for amorphous and crystalline PLGA,

providing a basis for comparison and formulation design.

Property Amorphous PLGA Crystalline PLGA

Structure
Disordered, random polymer

chains

Ordered, packed polymer

chains

Typical LA:GA Ratio 50:50
High LA or GA content (e.g.,

>70% LA)

Degradation Rate Faster Slower

Water Permeability Higher Lower

Drug Release Profile Often faster, higher initial burst
More sustained, lower initial

burst

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/figure/ray-diffraction-patterns-of-a-PLGA-polymers-with-different-LA-GA-ratios-1-50-50-2_fig6_311629994
https://www.researchgate.net/figure/ray-diffraction-XRD-analysis-of-A-poly-lactide-co-glycolide-PLGA-B-SQV-loaded_fig10_273155645
https://www.researchgate.net/figure/RD-analysis-of-A-CS-powder-B-PLGA-powder-C-blank-PLGA-NPs-D-blank-PLGA-CS-NPs_fig3_370845203
https://www.researchgate.net/figure/ray-diffraction-patterns-of-a-PLGA-polymers-with-different-LA-GA-ratios-1-50-50-2_fig6_311629994
https://www.researchgate.net/figure/ray-diffraction-patterns-of-a-PLGA-polymers-with-different-LA-GA-ratios-1-50-50-2_fig6_311629994
https://www.researchgate.net/figure/FTIR-spectra-of-A-poly-lactide-co-glycolide-PLGA-B-NHS-poly-lactide-co-glycolide_fig1_273155645
https://www.researchgate.net/figure/FTIR-spectra-of-PLGA-CS-DS-DS-PLGA-and-CS-DS-PLGA-The-major-peaks-for-all_fig3_305808356
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057326/
https://www.researchgate.net/figure/FTIR-spectra-of-pure-AAT-a-PLGA-5050-b-PLGA-7525-c-nonaqueous-emulsion-made_fig5_225047115
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal Property
Typical Value Range for
PLGA (50:50, amorphous)

Typical Value Range for
PLGA (e.g., 75:25)

Glass Transition Temp (Tg) 45-55 °C[6] 45-47 °C[23]

Melting Temperature (Tm) Not applicable
Varies with LA:GA ratio and

molecular weight

Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.

Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of

PLGA.

Methodology:

Accurately weigh 5-10 mg of the PLGA sample into an aluminum DSC pan.

Crimp the pan to encapsulate the sample. An empty, crimped pan is used as a reference.

Place both the sample and reference pans into the DSC cell.

Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.[24]

The temperature is typically scanned over a range that encompasses the expected thermal

transitions, for example, from 0°C to 200°C.

The heat flow to the sample is recorded as a function of temperature.

The Tg is identified as a step-change in the baseline of the thermogram, and the Tm is

identified as an endothermic peak.

X-ray Diffraction (XRD)
Objective: To assess the degree of crystallinity of the PLGA sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.mdpi.com/1424-8247/16/3/454
https://www.researchgate.net/figure/Glass-transition-temperatures-of-PLGA-and-PLLA-cold-crystallization-temperatures-and_tbl2_267104270
https://pmc.ncbi.nlm.nih.gov/articles/PMC4694531/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Prepare a flat sample of the PLGA material. For powders, the sample is typically packed into

a sample holder.

Mount the sample in the XRD instrument.

An X-ray beam (commonly Cu Kα radiation) is directed at the sample.

The detector scans through a range of 2θ angles (e.g., 10° to 80°) to measure the intensity

of the diffracted X-rays.[17]

The resulting diffractogram plots the intensity of the diffracted X-rays versus the 2θ angle.

The presence of sharp peaks indicates crystallinity, while a broad halo is characteristic of an

amorphous structure.

Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the chemical identity of PLGA and qualitatively assess its structure.

Methodology:

The PLGA sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total

Reflectance (ATR) accessory.

For KBr pellets, a small amount of the sample is ground with potassium bromide and

pressed into a transparent disk.

For ATR-FTIR, the sample is placed in direct contact with the ATR crystal.

The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000

to 400 cm⁻¹).

The resulting spectrum shows the absorption of IR radiation at specific wavenumbers,

corresponding to the vibrational frequencies of the functional groups in the PLGA molecule.
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Key characteristic peaks for PLGA are the C=O stretch around 1750 cm⁻¹ and C-H stretches

between 2950-3000 cm⁻¹.[16][19][20][21][22]

Visualizing Key Concepts
The following diagrams illustrate the fundamental differences and relationships discussed in

this guide.

Amorphous PLGA Crystalline PLGA
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Caption: Molecular structure comparison of amorphous and crystalline PLGA.
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Caption: Experimental workflow for PLGA characterization.
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Caption: Relationship between PLGA structure and drug release.

Conclusion
The structural characteristics of PLGA, specifically the balance between its amorphous and

crystalline domains, are fundamental to its performance in drug delivery applications. A

thorough understanding and precise characterization of these properties are essential for the

development of safe and effective drug products with tailored release profiles. By leveraging

the analytical techniques and principles outlined in this guide, researchers and drug

development professionals can make informed decisions in the design and formulation of next-

generation PLGA-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.researchgate.net/figure/FTIR-spectra-of-PLGA-CS-DS-DS-PLGA-and-CS-DS-PLGA-The-major-peaks-for-all_fig3_305808356
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057326/
https://www.researchgate.net/figure/FTIR-spectra-of-pure-AAT-a-PLGA-5050-b-PLGA-7525-c-nonaqueous-emulsion-made_fig5_225047115
https://www.researchgate.net/figure/Glass-transition-temperatures-of-PLGA-and-PLLA-cold-crystallization-temperatures-and_tbl2_267104270
https://pmc.ncbi.nlm.nih.gov/articles/PMC4694531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4694531/
https://www.benchchem.com/product/b1216819#amorphous-versus-crystalline-structure-of-plga
https://www.benchchem.com/product/b1216819#amorphous-versus-crystalline-structure-of-plga
https://www.benchchem.com/product/b1216819#amorphous-versus-crystalline-structure-of-plga
https://www.benchchem.com/product/b1216819#amorphous-versus-crystalline-structure-of-plga
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1216819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

